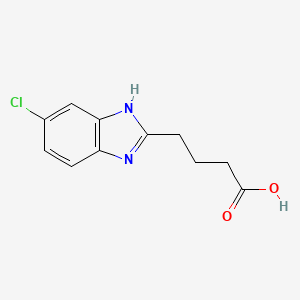
tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H24ClFN2O2. It is often used in scientific research and various industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals. In medicinal chemistry, it is often explored for its potential therapeutic properties .
Méthodes De Préparation
The synthesis of tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate typically involves a multi-step processThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the process .
Analyse Des Réactions Chimiques
tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate include other piperidine derivatives and carbamates. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, tert-Butyl piperidin-4-ylcarbamate is a related compound with similar uses but different substituents on the piperidine ring .
Propriétés
IUPAC Name |
tert-butyl N-[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-15(19)14(18)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMNSKBKWQGQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid](/img/structure/B2476230.png)


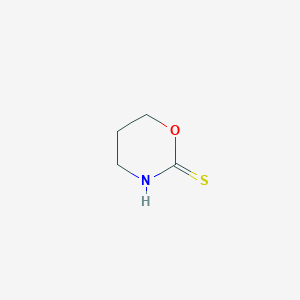

![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)

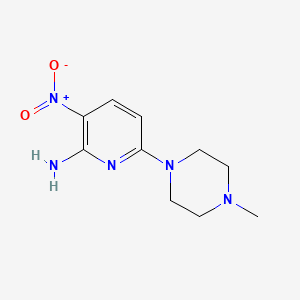
![4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2476245.png)
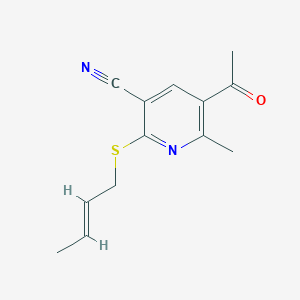
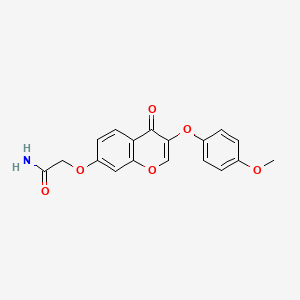
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine](/img/structure/B2476250.png)

